Sal de potasio HEPES

Descripción general

Descripción

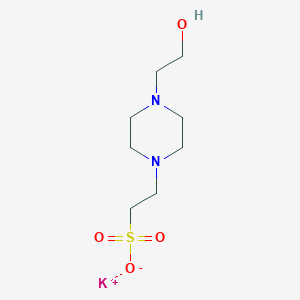

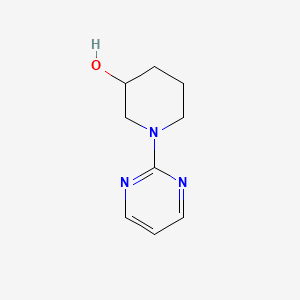

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate is a useful research compound. Its molecular formula is C8H17KN2O4S and its molecular weight is 276.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tampón para Medios de Cultivo de Tejidos

HEPES se utiliza comúnmente para tamponar medios de cultivo celular en aire, asegurando un entorno de pH estable para el crecimiento y mantenimiento celular .

Fabricación de Nanopolos y Preparaciones de Electrolitos

Sirve como agente tampón en la fabricación de nanopolos, lo cual es crucial para crear nanopolos precisos para el análisis molecular .

Componente de Buffer de Lisis Celular

La sal de potasio HEPES se utiliza en buffers de lisis celular para facilitar la descomposición de las células para la extracción de proteínas u otros componentes celulares .

Estudios de Electroforesis y Electroporación

Actúa como un buffer de corrida en la electroforesis en gel y también se utiliza en estudios de electroporación para introducir ADN en las células .

Protección de Proteínas en Procesos de Extracción

El buffer se utiliza en buffers de extracción para prevenir el daño a las proteínas durante la extracción de los glóbulos rojos .

Componente de Medio de Transfección

El medio HEPES, que incluye this compound, se utiliza en la transfección de cultivos celulares con plásmidos, ayudando en estudios genéticos y manipulación .

Mecanismo De Acción

Target of Action

HEPES potassium salt, also known as 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid potassium salt or Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate, primarily targets the pH levels in biological systems . It is a zwitterionic buffer that helps maintain a stable pH environment, particularly in cell culture media .

Mode of Action

HEPES potassium salt interacts with its target, the pH environment, by stabilizing the pH of the solution . This is achieved even when small amounts of acid or base are added . The compound’s buffering capacity allows it to resist changes in pH, thereby maintaining a stable environment for biological reactions .

Biochemical Pathways

The primary biochemical pathway affected by HEPES potassium salt is the regulation of pH in biological systems . By stabilizing the pH, HEPES potassium salt ensures that biochemical pathways can proceed at their optimal pH. This is particularly important in cell culture experiments, where pH stability is crucial for accurate results .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in aqueous biological systems. The impact of these properties on the bioavailability of HEPES potassium salt in a biological context remains to be fully elucidated.

Result of Action

The molecular and cellular effects of HEPES potassium salt’s action primarily involve the maintenance of a stable pH environment . This can influence various cellular functions, as pH can affect enzyme activity, protein structure, and ionization states of biochemical molecules. Recent studies have shown that HEPES potassium salt can be taken up by cells, which may have an impact on various cellular functions .

Action Environment

The action, efficacy, and stability of HEPES potassium salt can be influenced by environmental factors such as temperature and light. For instance, the buffering capacity of HEPES potassium salt can vary with temperature . Additionally, HEPES-containing medium upon light exposure has cytotoxic effects mainly due to the formation of H2O2 . Therefore, it is advised to keep solutions containing HEPES potassium salt in darkness as much as possible to prevent oxidation .

Análisis Bioquímico

Biochemical Properties

HEPES potassium salt plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules to maintain the pH of the solution . This property is particularly important in experiments involving enzymes, as many enzymes require a specific pH to function optimally .

Cellular Effects

HEPES potassium salt has significant effects on various types of cells and cellular processes. It influences cell function by maintaining a stable pH environment, which is essential for many cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown that HEPES potassium salt can be taken up by cells and can affect cellular functions .

Molecular Mechanism

The molecular mechanism of HEPES potassium salt involves its ability to stabilize the pH of the solution. This is achieved through its zwitterionic nature, which allows it to resist changes in pH when small amounts of acid or base are added . This buffering capacity is crucial for its interactions with biomolecules and its effects on gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of HEPES potassium salt can change over time. It is known for its stability, and there are no significant degradation products over time

Transport and Distribution

It is known that HEPES potassium salt can be taken up by cells

Propiedades

IUPAC Name |

potassium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S.K/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h11H,1-8H2,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWURIFKZTJGMFD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17KN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635730 | |

| Record name | Potassium 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82207-62-3 | |

| Record name | Potassium 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)